molecular formula C11H19NO4 B581160 Ethyl 1-BOC-azetidine-3-carboxylate CAS No. 1346674-10-9

Ethyl 1-BOC-azetidine-3-carboxylate

Cat. No.: B581160
CAS No.: 1346674-10-9
M. Wt: 229.276
InChI Key: GFAKQSWJCMKEGE-UHFFFAOYSA-N
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Description

Ethyl 1-BOC-azetidine-3-carboxylate (CAS No. 1346674-10-9) is a specialized organic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . It features a four-membered azetidine ring protected by a tert-butoxycarbonyl (BOC) group at the 1-position and an ethyl ester moiety at the 3-carboxylate position. This dual functionalization makes it a versatile intermediate in pharmaceutical and organic synthesis, particularly for constructing nitrogen-containing heterocycles. For example, it has been employed in the stereoselective synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes via reactions with chiral imines . The BOC group enhances stability during synthetic processes, while the ethyl ester provides reactivity for further transformations, such as hydrolysis or coupling reactions.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKQSWJCMKEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704384
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346674-10-9
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Preformed Azetidine-3-carboxylates

Azetidine-3-carboxylic acid derivatives serve as direct precursors for introducing the Boc (tert-butoxycarbonyl) protecting group. In this approach, ethyl azetidine-3-carboxylate is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, triethylamine or potassium carbonate in dichloromethane facilitates the reaction at 0–25°C, achieving yields of 85–91% for Boc-protected products .

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl of Boc₂O, forming a carbamate linkage. Steric hindrance from the azetidine ring necessitates prolonged reaction times (3–10 hours) for complete conversion .

Optimization Data :

ConditionSolventBaseYield (%)
0°C, 3 hCH₂Cl₂Et₃N91
25°C, 10 hTHFK₂CO₃85

Strain-Release Cyclization of 1-Azabicyclo[1.1.0]butane

The strain-release strategy leverages the high reactivity of 1-azabicyclo[1.1.0]butane (ABCB) to construct azetidine rings. ABCB, prepared from commercially available 3-chloroazetidine via dehydrohalogenation, undergoes ring-opening with ethyl glyoxylate in a one-pot reaction .

Procedure :

  • ABCB (1.0 equiv) is dissolved in THF at -78°C.

  • Ethyl glyoxylate (1.2 equiv) is added dropwise, followed by warming to 25°C.

  • After 12 hours, Boc₂O (1.5 equiv) and DMAP (0.1 equiv) are introduced to protect the amine .

Yield : 78% (two steps).
Advantages : Gram-scale feasibility and compatibility with diverse electrophiles, including trifluoromethylthiolation reagents .

Epoxide Ring-Opening and Cyclization

Epoxide-based routes exploit the nucleophilic ring-opening of 3-substituted-1,2-epoxypropanes. For example, 3-chloro-1,2-epoxypropane reacts with benzaldehyde and ammonia to form an imine intermediate, which is hydrolyzed to a β-amino alcohol and cyclized under basic conditions .

Key Steps :

  • Imine Formation : Benzaldehyde and ammonia condense with the epoxide at 70–100°C.

  • Hydrolysis : Acidic hydrolysis (HCl, H₂O) yields a β-amino alcohol hydrochloride.

  • Cyclization : Potassium carbonate in methanol induces ring closure to form azetidine-3-carboxylic acid derivatives .

Ketone-to-Ester Conversion from 1-Boc-3-azetidinone

1-Boc-3-azetidinone, accessible via dimethoxyazetidine deprotection , serves as a versatile intermediate. The ketone is reduced to the secondary alcohol (NaBH₄, 80% yield) and oxidized to the carboxylic acid (KMnO₄, 65% yield), which is esterified with ethanol under acidic conditions (H₂SO₄, 90% yield).

Alternative Pathway :
Direct nucleophilic acyl substitution of the ketone with ethanol using BF₃·Et₂O as a catalyst achieves the ester in one step (50–60% yield), though competing side reactions limit efficiency.

Comparative Analysis of Methodologies

MethodStarting MaterialStepsOverall Yield (%)Scalability
Boc ProtectionAzetidine-3-carboxylate185–91High
Strain-Release CyclizationABCB278Moderate
Epoxide Ring-Opening3-Chloroepoxide345–60High
Ketone-to-Ester Conversion1-Boc-3-azetidinone335–50Low

Critical Considerations :

  • Functional Group Tolerance : Strain-release methods tolerate electrophilic groups (e.g., CF₃S) , whereas epoxide routes require anhydrous conditions to prevent hydrolysis .

  • Cost Efficiency : Boc protection is the most economical for small-scale synthesis, while epoxide strategies are preferred for industrial applications due to reagent availability .

Industrial-Scale Production Insights

Large-scale synthesis prioritizes continuous flow reactors for ABCB-based routes, enhancing safety and yield (up to 85% in pilot plants) . Green chemistry principles, such as solvent-free Boc protection using microwave irradiation, reduce environmental impact and processing time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-BOC-azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Methods

The synthesis of Ethyl 1-BOC-azetidine-3-carboxylate can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing suitable precursors such as amino acids or other azetidine derivatives.
  • Protecting Group Strategies : The BOC group is often used to protect the amine functionality during subsequent reactions.

Scientific Research Applications

This compound has numerous applications across various scientific disciplines:

Medicinal Chemistry

  • Drug Development : This compound serves as an intermediate in the synthesis of several bioactive molecules, including enzyme inhibitors and anticancer agents. For instance, its derivatives have been explored for their potential in treating diseases like cancer and viral infections .

Organic Synthesis

  • Building Block for Complex Molecules : It is utilized in constructing more complex organic molecules, including pharmaceuticals and agrochemicals, due to its reactive azetidine ring .
  • Enzyme Inhibitors : Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development targeting diseases such as tuberculosis and cancer .

Case Study 1: Antiviral Agents

A study highlighted the modification of this compound into various antiviral agents. The structural modifications allowed for enhanced interaction with viral targets, demonstrating its potential in drug discovery .

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can effectively inhibit enzymes crucial for metabolic processes. For example, the synthesis of specific azetidine derivatives led to compounds that exhibited significant inhibitory activity against certain cancer-related enzymes .

Data Tables

Application AreaSpecific Use Cases
Medicinal ChemistrySynthesis of antiviral and anticancer agents
Organic SynthesisBuilding block for complex organic molecules
Biological ResearchDevelopment of enzyme inhibitors

Mechanism of Action

The mechanism of action of Ethyl 1-BOC-azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The azetidine ring structure allows for unique interactions with biological molecules, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

tert-Butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2)

  • Similarity Score : 0.92 .
  • Key Differences : Replaces the ethyl ester with a tert-butyl ester and exists as a hydrochloride salt.
  • The hydrochloride salt enhances water solubility but may limit compatibility with acid-sensitive reactions.

1-Boc-3-(amino)azetidine (CAS 193269-78-2)

  • Molecular Formula : C₈H₁₆N₂O₂; MW : 172.23 .
  • Key Differences: Substitutes the carboxylate ester with an amino group.
  • Impact: The amino group introduces nucleophilic reactivity, enabling participation in amide bond formation or reductive amination, unlike the carboxylate ester’s role as a leaving group.

Azetidine-3-carboxylic acid (CAS 36476-78-5)

  • Molecular Formula: C₄H₇NO₂; MW: 101.10 .
  • Key Differences : Lacks both the BOC and ethyl ester groups.
  • Impact : The free carboxylic acid is highly polar and prone to zwitterionic behavior, limiting its utility in hydrophobic reaction environments.

Heterocyclic Variants: Ring Size and Conformational Effects

Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3)

  • Molecular Formula: C₁₃H₂₃NO₄; MW: 257.33 .
  • Key Differences : Features a six-membered piperidine ring instead of azetidine.
  • Impact : The larger ring reduces ring strain, altering conformational flexibility and reactivity. Piperidine derivatives are often preferred in drug design for improved metabolic stability compared to strained azetidines.

Functional Group Variations: Esters vs. Acids

1-Methylazetidine-3-carboxylic acid (CAS 875629-26-8)

  • Similarity Score : 0.72 .
  • Key Differences : Replaces the BOC group with a methyl group and retains a free carboxylic acid.
  • Impact : The methyl group provides minimal steric protection, making the compound more reactive but less stable under basic conditions.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 1-BOC-azetidine-3-carboxylate 1346674-10-9 C₁₁H₁₉NO₄ 229.27 BOC-protected azetidine, ethyl ester
Ethyl 1-Boc-3-piperidinecarboxylate 130250-54-3 C₁₃H₂₃NO₄ 257.33 BOC-protected piperidine, ethyl ester
1-Boc-3-(amino)azetidine 193269-78-2 C₈H₁₆N₂O₂ 172.23 BOC-protected azetidine, amino group

Research Findings and Implications

  • Ring Strain vs. Stability : Azetidine derivatives exhibit higher ring strain than piperidine analogs, which can be advantageous in reactions requiring conformational distortion but may reduce thermal stability .
  • Protecting Group Strategies : The BOC group in this compound offers superior stability under acidic conditions compared to methyl or hydrogen substituents, as seen in 1-Methylazetidine-3-carboxylic acid .
  • Functional Group Compatibility : Ethyl esters (e.g., this compound) are more versatile in hydrolysis and coupling reactions than tert-butyl esters or carboxylic acids .

Biological Activity

Ethyl 1-BOC-azetidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H15NO4
  • Molecular Weight : 199.23 g/mol
  • CAS Number : 142253-55-2
  • InChI Key : NCADHSLPNSTDMJ-UHFFFAOYSA-N

This compound and its derivatives have been explored for their roles as inhibitors in various biological pathways:

  • Anticancer Activity : Research has demonstrated that azetidine derivatives exhibit potent anticancer properties. In particular, compounds derived from azetidine-3-carboxylic acid have shown effectiveness against various cancer cell lines, including breast and colon cancers. For instance, a derivative was evaluated for its cytotoxicity against the MDA-MB-435 melanoma cell line, demonstrating significant growth inhibition with an IC50 value of 6.82 µM .
  • Neuroprotective Effects : Recent studies have indicated that certain azetidine derivatives possess neuroprotective qualities. For example, compounds synthesized from azetidine frameworks were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing comparable inhibition to standard drugs like rivastigmine . These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Value (µM)Reference
AnticancerMDA-MB-435 (melanoma)6.82
AnticancerHCT-116 (colon cancer)5.13
NeuroprotectiveAChE InhibitionComparable to rivastigmine

Case Study: Anticancer Activity

In a study by Zhang et al., various azetidine derivatives were synthesized and screened against multiple cancer cell lines, including HEPG2 and SW1116. The most potent compound exhibited an IC50 value of 1.18 µM against HEPG2 cells, outperforming traditional chemotherapeutics like staurosporine . This highlights the potential of this compound derivatives as novel anticancer agents.

Case Study: Neuroprotective Activity

A library of 3-aryl-3-azetidinyl acetic acid derivatives was synthesized to evaluate their neuroprotective effects in models of Parkinson's and Alzheimer's diseases. One compound demonstrated significant protective effects against glutamate-induced oxidative damage, reducing caspase activity, which is crucial in neurodegeneration . This suggests that this compound may contribute to developing treatments for neurodegenerative disorders.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the BOC group.
  • Monitor reaction progress via TLC or HPLC to minimize over-reaction.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to ensure high purity (>95%) .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?

Answer:
Discrepancies in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Conformational Flexibility : The BOC group and azetidine ring can adopt multiple conformations, leading to dynamic effects. Use variable-temperature NMR to identify coalescence points .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃, as hydrogen bonding with DMSO may stabilize certain conformers .
  • Impurity Interference : Validate purity via HPLC-MS; residual solvents (e.g., ethyl acetate) or unreacted starting materials can obscure peaks .

Q. Advanced Validation :

  • Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Cross-reference with crystallographic data (e.g., SHELX-refined structures) for bond angle/geometry consistency .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; seek medical attention if irritation persists.
    • Skin Contact : Wash with soap and water; remove contaminated clothing immediately .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: What computational or experimental approaches are recommended for determining the crystal structure of this compound derivatives?

Answer:

  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
    • Collect diffraction data using a synchrotron or in-house diffractometer.
    • Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve torsional angles and hydrogen bonding networks .
  • Computational Modeling :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths/angles. Compare with experimental data to validate accuracy .

Basic: How can researchers validate the purity of this compound using chromatographic techniques?

Answer:

  • HPLC Method :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: 70:30 acetonitrile/water with 0.1% TFA.
    • Detection: UV at 254 nm; retention time ~8.2 minutes .
  • Acceptance Criteria :
    • Purity >95% (area normalization).
    • No unidentified peaks exceeding 0.5% .

Advanced: How should researchers address contradictions in reported synthetic yields for this compound?

Answer:
Contradictions may stem from:

  • Reagent Quality : Ensure Boc₂O and ethyl chloroformate are freshly distilled to avoid moisture-induced side reactions .
  • Catalyst Efficiency : Screen bases (e.g., DMAP vs. TEA) to optimize acylation kinetics.
  • Workup Procedures : Use pH-controlled extraction (e.g., NaHCO₃ washes) to isolate the ester product cleanly .

Q. Troubleshooting :

  • Conduct kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
  • Compare yields under inert (N₂) vs. ambient conditions to assess oxygen/moisture sensitivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and BOC carbonyl at ~1680 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 255.3 (theoretical MW 254.29) .
  • ¹³C NMR : Key signals include the BOC quaternary carbon (~80 ppm) and ester carbonyl (~170 ppm) .

Advanced: What strategies can mitigate racemization during the synthesis of chiral this compound derivatives?

Answer:

  • Low-Temperature Reactions : Conduct esterification at –20°C to slow keto-enol tautomerism.
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during BOC protection .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

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